![molecular formula C20H20N4O2 B2578903 2-Methyl-5-({2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyridine CAS No. 1787984-33-1](/img/structure/B2578903.png)
2-Methyl-5-({2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyridine
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Overview
Description
Synthesis Analysis
The synthesis of Compound X involves intricate steps, which may vary based on the specific synthetic route chosen. Researchers have reported various strategies for constructing the pyrrolidine and oxadiazole rings. These approaches include ring-closure reactions from cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings (e.g., proline derivatives). Detailed synthetic procedures and reaction conditions are documented in the literature .
Molecular Structure Analysis
The molecular structure of Compound X is crucial for understanding its properties and interactions. The pyrrolidine ring contributes to the stereochemistry of the molecule, and the spatial arrangement of substituents affects its biological profile. The presence of stereogenic carbons leads to different binding modes with enantioselective proteins. Researchers have explored the influence of steric factors on Compound X’s biological activity, emphasizing the role of stereoisomers .
properties
IUPAC Name |
[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-13-5-8-15(9-6-13)18-22-19(26-23-18)17-4-3-11-24(17)20(25)16-10-7-14(2)21-12-16/h5-10,12,17H,3-4,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMJCNYSTPYLBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3CCCN3C(=O)C4=CN=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-({2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyridine |
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